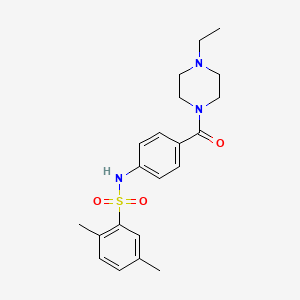

![molecular formula C25H21ClN4O3S B2371724 N-bencil-4-{5-[(2-clorobencil)amino]-4-ciano-1,3-oxazol-2-il}-N-metilbencensulfonamida CAS No. 941250-28-8](/img/structure/B2371724.png)

N-bencil-4-{5-[(2-clorobencil)amino]-4-ciano-1,3-oxazol-2-il}-N-metilbencensulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H21ClN4O3S and its molecular weight is 492.98. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores han sintetizado derivados relacionados con una fuerte actividad antiproliferativa contra las líneas celulares tumorales. Estos compuestos inhiben la polimerización de la tubulina interfiriendo con el sitio de la colchicina .

- Aplicación: Los científicos han desarrollado derivados de 2-arilalquilamino-4-amino-5-(3′,4′,5′-trimetoxibenzoil)-tiazol basados en este compuesto. Estas moléculas actúan como inhibidores duales, dirigidos tanto a la tubulina como a las CDK, que desempeñan papeles cruciales en la división y proliferación celular .

- Aplicación: Los haluros bencílicos pueden sufrir reacciones SN1 o SN2, dependiendo de su patrón de sustitución. Los haluros bencílicos primarios generalmente reaccionan a través de una vía SN2, mientras que los secundarios y terciarios favorecen una vía SN1 debido a los carbocationes estabilizados por resonancia .

- Aplicación: La N-bromosuccinimida (NBS) puede bromar selectivamente la posición bencílica, lo que lleva a la formación de bromuros bencílicos. Esta reacción es útil para introducir grupos funcionales en la síntesis orgánica .

- Aplicación: Las reacciones de oxidación bencílica pueden ocurrir eficientemente debido al anillo aromático adyacente. Estas reacciones son valiosas para la funcionalización de sustituyentes alquilo en anillos de benceno .

- Aplicación: Los investigadores investigan la viabilidad de la sustitución electrofílica en posiciones bencílicas. Sin embargo, la estabilización aromática del anillo a menudo domina, lo que hace que otras vías sean más favorables .

Actividad Antiproliferativa en Investigación del Cáncer

Inhibición Dual de Tubulina y Cinasas Dependientes de Ciclinas (CDK)

Reactividad Mejorada en Reacciones SN1 y SN2

Bromación de Radicales Libres y Sustitución Nucleofílica

Activación de Cadenas Laterales Alquílicas en Reacciones de Oxidación

Exploración de la Sustitución Aromática Electrofílica

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, electrophilic aromatic substitution is a common reaction mechanism for compounds containing a benzene ring . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound may also have antiviral effects.

Propiedades

IUPAC Name |

N-benzyl-4-[5-[(2-chlorophenyl)methylamino]-4-cyano-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O3S/c1-30(17-18-7-3-2-4-8-18)34(31,32)21-13-11-19(12-14-21)24-29-23(15-27)25(33-24)28-16-20-9-5-6-10-22(20)26/h2-14,28H,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZCGIHDVLNPHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)

![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2371649.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2371651.png)

![(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2371652.png)

![8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B2371657.png)

![Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2371659.png)

![methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2371660.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide](/img/structure/B2371662.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2371663.png)

![(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2371664.png)